4-(Tert-butylamino)-3-nitrobenzoic acid
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Overview
Description
4-(Tert-butylamino)-3-nitrobenzoic acid is a compound that has been studied for its structural properties . It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of compounds similar to 4-(Tert-butylamino)-3-nitrobenzoic acid has been studied. For example, the compound 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol (4BAHEHMP) was investigated and characterized by FT- IR and FT- Raman spectral analysis .
Molecular Structure Analysis
The molecular structure of 4-(Tert-butylamino)-3-nitrobenzoic acid has been analyzed. All non-H atoms lie in a mirror plane except for one of the methyl groups which deviates from the mirror plane by 0.919 (3) Å and is twisted by a torsion angle of 62.9 (2)° . An intramolecular N-H…O hydrogen bond generates an S(6) ring motif .
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing efficient synthesis methods for nitrobenzoic acid derivatives, aiming for high yields, low production costs, and quality products. For instance, the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate was improved by using a mixture of nitric acid and sulfuric acid in nitration processes, achieving a high yield above 80% (Cai Chun, 2004). Another study presented an improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate, achieving an overall yield of 88% using an enhanced synthetic procedure (Ren Li-jun, 2008). These studies indicate the active exploration of more efficient and cost-effective synthesis routes for nitrobenzoic acid derivatives, which could be applicable to 4-(Tert-butylamino)-3-nitrobenzoic acid.
Crystal Structure Analysis
The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was analyzed, revealing an asymmetric unit consisting of three crystallographically independent molecules. Each molecule exhibited an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif, with the structure being stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds (S. N. Narendra Babu et al., 2009). This detailed understanding of molecular interactions and structural stability can inform the design and development of similar compounds for various scientific applications.
Future Directions
Future research directions could include a more detailed investigation of the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(Tert-butylamino)-3-nitrobenzoic acid. This could provide valuable insights for the development of new drugs and other applications .
properties
IUPAC Name |
4-(tert-butylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOAGYYJHLOOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylamino)-3-nitrobenzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.